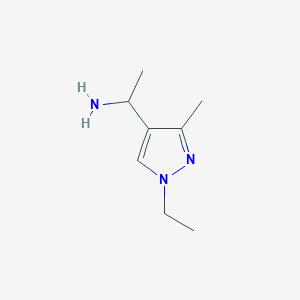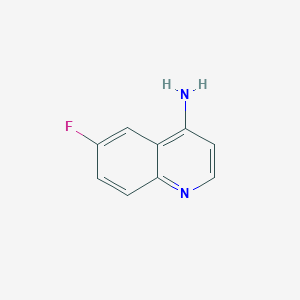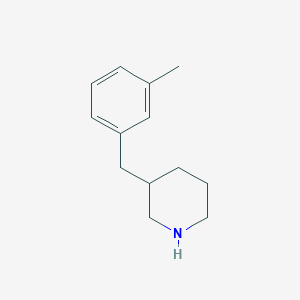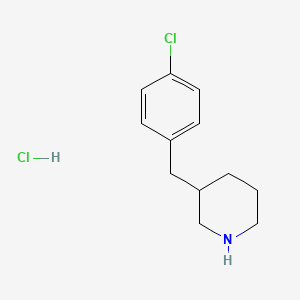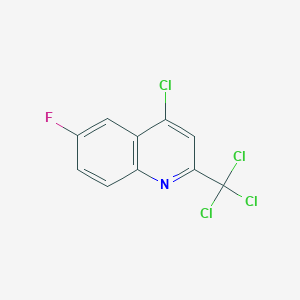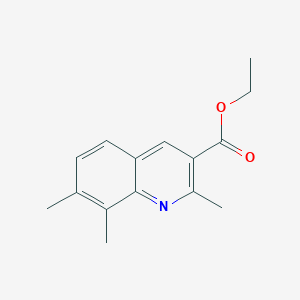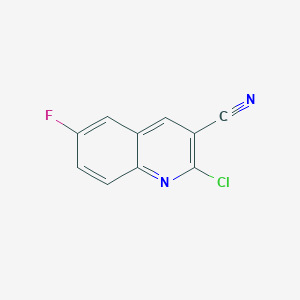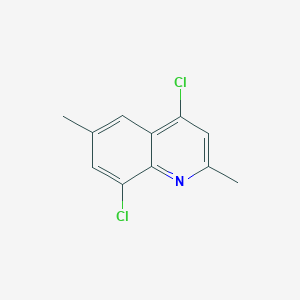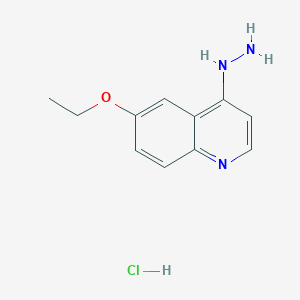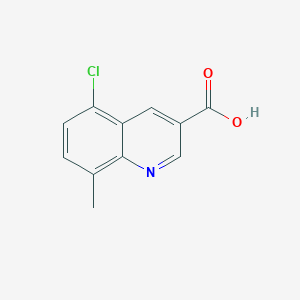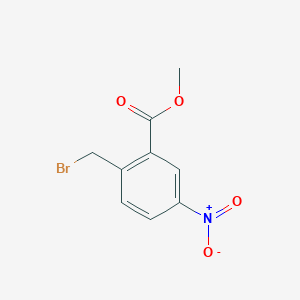
Methyl 2-(bromomethyl)-5-nitrobenzoate
概要
説明
“Methyl 2-(bromomethyl)-5-nitrobenzoate” is a chemical compound with the molecular formula C9H9BrO2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, lenalidomide, a drug used for multiple myeloma and other conditions, is synthesized using a nitro-substituted methyl 2-(bromomethyl) benzoate .Chemical Reactions Analysis
“Methyl 2-(bromomethyl)-5-nitrobenzoate” may undergo various chemical reactions. For instance, Methyl (2-bromomethyl)acrylate (MBrMA) can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .科学的研究の応用
Genotoxic Impurity Detection
Methyl 2-(bromomethyl)-5-nitrobenzoate (MMM) is identified as a genotoxic impurity in the pharmaceutical compound lenalidomide. A study by Gaddam et al. (2020) developed a High-Performance Liquid Chromatography (HPLC) method for the simultaneous detection and quantification of MMM and other related impurities in lenalidomide. This method demonstrated statistical accuracy and precision within acceptable limits, indicating its effectiveness for impurity analysis in pharmaceuticals (Gaddam et al., 2020).
Antiestrogenic Activity
Methyl 2-(bromomethyl)-5-nitrobenzoate has been used in the synthesis of 2,4-bis(bromomethyl)-estrone methyl ether, a bifunctional alkylating steroid. Kanamarlapudi et al. (1974) synthesized this compound and investigated its biological activity, revealing antiestrogenic effects greater and more persistent than estrone methyl ether. This research highlights the potential use of bromomethyl compounds in developing therapeutics with specific hormonal activities (Kanamarlapudi et al., 1974).
Synthesis of Anticancer Drugs
Methyl 2-(bromomethyl)-5-nitrobenzoate is also pivotal in synthesizing anticancer drugs. Ponomaryov et al. (2015) described a green and scalable process for synthesizing lenalidomide, an anticancer drug, where methyl 2-methyl-3-nitrobenzoate is brominated without forming significant hazardous by-products. This research signifies the role of bromomethyl compounds in synthesizing safer and environmentally friendly pharmaceuticals (Ponomaryov et al., 2015).
Drug Synthesis Intermediate
Methyl 2-(bromomethyl)-5-nitrobenzoate is used as an intermediate in various drug synthesis processes. For instance, Zhang et al. (2004) utilized polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, a derivative of methyl 2-(bromomethyl)-5-nitrobenzoate, for the solid-phase construction of tetrahydro-1,4-benzodiazepin-2-one derivatives. These derivatives have potential applications in medicinal chemistry due to their structural diversity and high yield. This highlights the versatility of bromomethyl compounds in synthesizing a range of pharmaceutical products (Zhang et al., 2004).
Chemical Analysis and Quality Control
In the context of chemical analysis and quality control, methyl 2-(bromomethyl)-5-nitrobenzoate and its derivatives are essential. Alder et al. (1978) developed a gas-liquid chromatographic method to determine residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid by converting them to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. This method, showcasing high sensitivity and reliability, underscores the importance of bromomethyl compounds in analytical chemistry, particularly in residue analysis (Alder et al., 1978).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds have been used in the synthesis of drugs targeting cereblon (crbn), a protein targeted by a class of immunomodulatory drugs .
Mode of Action
Compounds with similar structures have been involved in reactions such as suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds . This process involves the transmetalation of organoboron reagents, which could be a potential mode of action for Methyl 2-(bromomethyl)-5-nitrobenzoate .
Pharmacokinetics
It’s known that similar compounds, such as lenalidomide, have been synthesized using nitro-substituted methyl 2-(bromomethyl) benzoate . Lenalidomide’s pharmacokinetics involve good oral absorption, extensive distribution, metabolism primarily by the liver, and excretion mainly through the kidneys .
Result of Action
Given its potential involvement in the synthesis of immunomodulatory drugs, it could potentially influence immune response and have anti-inflammatory and anti-angiogenic properties .
特性
IUPAC Name |
methyl 2-(bromomethyl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-4-7(11(13)14)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEABYNRBPCSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561622 | |
| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-5-nitrobenzoate | |
CAS RN |
90725-68-1 | |
| Record name | Benzoic acid, 2-(bromomethyl)-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90725-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of detecting Methyl 2-(bromomethyl)-5-nitrobenzoate in Lenalidomide drug substance?
A: Methyl 2-(bromomethyl)-5-nitrobenzoate (MMM) is identified as a potential genotoxic impurity in Lenalidomide. Genotoxic impurities can interact with DNA and potentially cause mutations, leading to concerns about carcinogenicity or heritable genetic damage. [] Therefore, detecting and quantifying MMM is crucial for ensuring the safety and efficacy of Lenalidomide drug substance.
Q2: How can Methyl 2-(bromomethyl)-5-nitrobenzoate be quantified in Lenalidomide drug substance?
A: The research article describes a validated RP-HPLC method for quantifying MMM alongside other genotoxic impurities in Lenalidomide. [] This method utilizes a C18 column with a mobile phase composed of 0.1% perchloric acid and a mixture of methanol and acetonitrile. UV detection is employed at a wavelength of 210 nm. The method demonstrates linearity within a specific concentration range, allowing for accurate and precise determination of MMM levels in the drug substance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


